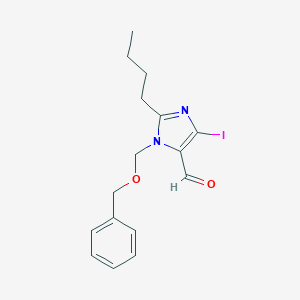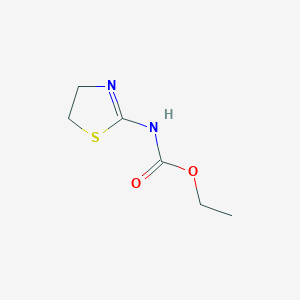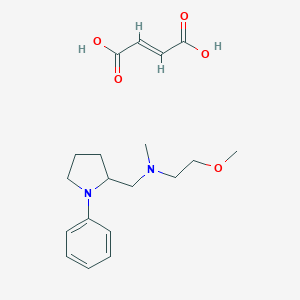
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate, commonly known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, in recent years, it has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
MXE is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the NMDA receptor and blocks the action of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a dissociative state, where the user feels detached from their surroundings and experiences hallucinations.
Effets Biochimiques Et Physiologiques
MXE has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood. It also increases the release of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in lab experiments. It has a rapid onset of action and a relatively long duration of action, which makes it useful for studying the effects of NMDA receptor antagonists on the brain. However, MXE is a controlled substance and its use is strictly regulated, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on MXE. One area of interest is its potential as an antidepressant. Further studies are needed to determine the optimal dosage and duration of treatment for MXE to be effective in treating depression. Another area of interest is its potential as a treatment for substance use disorders. Studies have shown that MXE can reduce drug-seeking behavior in animal models of addiction. Further studies are needed to determine its efficacy in humans. Additionally, studies are needed to determine the long-term effects of MXE on the brain and its potential for abuse.
Méthodes De Synthèse
The synthesis of MXE involves the reaction between 3-methoxyphenylacetone and cyclohexylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reacted with N-methylpyrrolidine to form the final product, which is then converted to its fumarate salt form. The synthesis of MXE is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
MXE has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an antidepressant. Studies have shown that MXE has a rapid and sustained antidepressant effect in animal models of depression. It is believed that MXE acts on the glutamatergic system, which is involved in the regulation of mood.
Propriétés
Numéro CAS |
142469-84-9 |
|---|---|
Nom du produit |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C15H24N2O.C4H4O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-methoxy-N-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H24N2O.C4H4O4/c1-16(11-12-18-2)13-15-9-6-10-17(15)14-7-4-3-5-8-14;5-3(6)1-2-4(7)8/h3-5,7-8,15H,6,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IEALIBVQBGAHRH-WLHGVMLRSA-N |
SMILES isomérique |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(CCOC)CC1CCCN1C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-N-(2-Methoxyethyl)-N-methyl-1-phenyl-2-pyrrolidinemethanamine fuma rate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



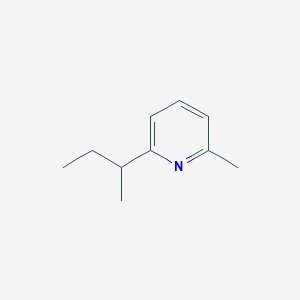
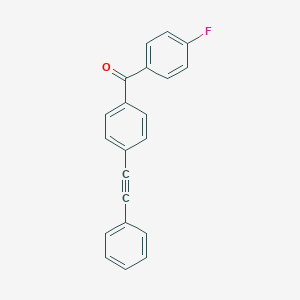
![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
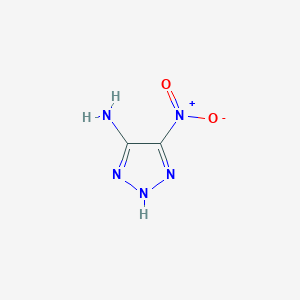
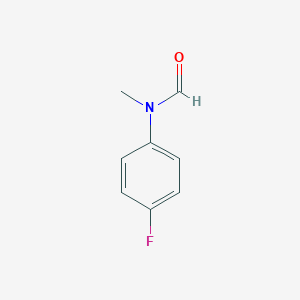

![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
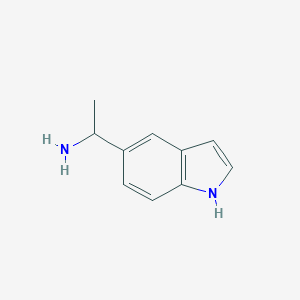
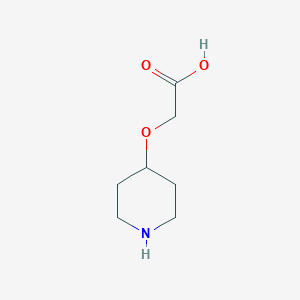
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
